molecular formula C9H9ClO B6234236 3-chloro-4,5-dimethylbenzaldehyde CAS No. 1783743-64-5

3-chloro-4,5-dimethylbenzaldehyde

Cat. No.: B6234236
CAS No.: 1783743-64-5
M. Wt: 168.62 g/mol
InChI Key: CCYPTVHPDUYONA-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethylbenzaldehyde is a chemical compound belonging to the class of aldehydes. . This compound is characterized by a benzene ring substituted with a chlorine atom and two methyl groups, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4,5-dimethylbenzaldehyde typically involves the chlorination of 4,5-dimethylbenzaldehyde. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

    Electrophilic Substitution: Utilizing reagents like sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient chlorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.

Major Products Formed:

    Oxidation: 3-chloro-4,5-dimethylbenzoic acid.

    Reduction: 3-chloro-4,5-dimethylbenzyl alcohol.

    Substitution: 3-methoxy-4,5-dimethylbenzaldehyde or 3-cyano-4,5-dimethylbenzaldehyde.

Scientific Research Applications

3-Chloro-4,5-dimethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylbenzaldehyde: Similar structure but with different positions of chlorine and methyl groups.

    3-Chloro-4,5-dimethoxybenzaldehyde: Similar structure with methoxy groups instead of methyl groups.

    3-Bromo-4,5-dimethylbenzaldehyde: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 3-Chloro-4,5-dimethylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and methyl groups influences its electronic properties, making it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4,5-dimethylbenzaldehyde involves the chlorination of 4,5-dimethylbenzaldehyde using a chlorinating agent.", "Starting Materials": [ "4,5-dimethylbenzaldehyde", "Chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride)" ], "Reaction": [ "4,5-dimethylbenzaldehyde is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "The chlorinating agent is added dropwise to the reaction mixture under stirring and cooling.", "The reaction mixture is stirred and heated to reflux for a suitable period of time (e.g. 2-4 hours).", "The reaction is quenched by adding a suitable quenching agent (e.g. water, sodium bicarbonate solution).", "The organic layer is separated and washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain 3-chloro-4,5-dimethylbenzaldehyde as a yellow solid." ] }

CAS No.

1783743-64-5

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-4,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3

InChI Key

CCYPTVHPDUYONA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Cl)C=O

Purity

95

Origin of Product

United States

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